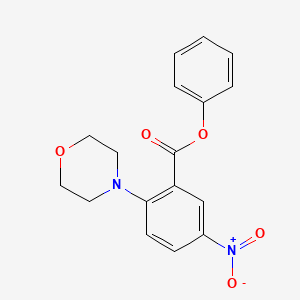

phenyl 2-(4-morpholinyl)-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2-morpholin-4-yl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c20-17(24-14-4-2-1-3-5-14)15-12-13(19(21)22)6-7-16(15)18-8-10-23-11-9-18/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBXUZUXSMQVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for Phenyl 2 4 Morpholinyl 5 Nitrobenzoate

Retrosynthetic Analysis of Phenyl 2-(4-Morpholinyl)-5-Nitrobenzoate

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netajrconline.org The primary disconnections for this compound involve the ester bond and the carbon-nitrogen bond of the morpholine (B109124) substituent.

Two principal retrosynthetic routes can be envisioned:

Route A: This route prioritizes the formation of the ester bond late in the synthesis. The primary disconnection is the ester linkage, leading to 2-(4-morpholinyl)-5-nitrobenzoic acid and phenol (B47542). The former can be further disconnected at the C-N bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction between morpholine and a suitable 2-halo-5-nitrobenzoic acid derivative. This is often a preferred strategy as the electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack. nih.gov

Route B: An alternative approach involves forming the C-N bond as the final key step. This would start with the disconnection of the morpholine C-N bond, leading to morpholine and phenyl 2-halo-5-nitrobenzoate. This intermediate would be synthesized via esterification of a 2-halo-5-nitrobenzoic acid with phenol.

For the purpose of this analysis, Route A is often considered more convergent and strategically sound. The synthesis of the key intermediate, 2-(4-morpholinyl)-5-nitrobenzoic acid, allows for better control and purification before the final esterification step.

Exploration of Esterification Strategies for Benzoate (B1203000) Formation

The formation of the phenyl benzoate ester is a critical step in the synthesis of the target molecule. Several established esterification methods can be considered.

Direct esterification, such as the Fischer esterification, typically involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comiajpr.com In this case, 2-(4-morpholinyl)-5-nitrobenzoic acid would be reacted with phenol.

The reaction is an equilibrium process, and often requires forcing conditions, such as the removal of water, to drive it towards the product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.comgoogle.com

Table 1: Representative Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Notes |

| Nitrobenzoic Acid | Glycerol | Sulfuric Acid or Toluene Sulfonic Acid | >100°C, azeotropic removal of water | High temperatures are often necessary for less reactive phenols. google.com |

| General Carboxylic Acid | Alcohol | Acid Catalyst (e.g., H₂SO₄) | Heat, often with alcohol as solvent | The reaction is reversible and driven by excess alcohol or water removal. masterorganicchemistry.com |

To circumvent the often harsh conditions of direct esterification, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or an activated ester. researchgate.net

The synthesis of 2-(4-morpholinyl)-5-nitrobenzoyl chloride from the corresponding carboxylic acid can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with phenol, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the ester. This method is generally high-yielding and proceeds under milder conditions. researchgate.net

Alternatively, coupling agents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can facilitate the direct coupling of the carboxylic acid and phenol. organic-chemistry.org

Table 2: Acyl Halide and Coupling Agent-Based Esterification

| Method | Activating Reagent | Base | Solvent | General Observations |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Pyridine, Triethylamine | Dichloromethane (DCM), Chloroform | High reactivity, often proceeds at room temperature. researchgate.net |

| Coupling Agent | EDC, TBTU, TATU, COMU | Organic bases (e.g., DMAP) | Dichloromethane (DCM), Acetonitrile (B52724) (CH₃CN) | Mild conditions, excellent yields, good functional group tolerance. organic-chemistry.orgresearchgate.net |

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For the synthesis of this compound, a simple alkyl ester, such as the methyl or ethyl ester of 2-(4-morpholinyl)-5-nitrobenzoic acid, could be reacted with phenol. This method is less common for preparing phenyl esters from alkyl esters due to the lower nucleophilicity of phenols compared to aliphatic alcohols.

Introduction of the 4-Morpholinyl Moiety

The incorporation of the morpholine ring onto the nitro-activated benzene (B151609) ring is a key transformation, readily achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov

The SNAr reaction is highly effective in this context due to the presence of the electron-withdrawing nitro group in the para position to the leaving group, which stabilizes the intermediate Meisenheimer complex. nih.gov The starting material for this step is typically a 2-halo-5-nitrobenzoic acid or its ester. 2-Chloro-5-nitrobenzoic acid is a common and commercially available precursor. prepchem.comguidechem.compatsnap.comgoogle.compatsnap.com

The reaction involves the displacement of the halide (e.g., chloride) by morpholine. The reaction is typically carried out in a polar aprotic solvent, and often at elevated temperatures to ensure a reasonable reaction rate. The presence of a base may be required to neutralize the hydrogen halide formed during the reaction.

Table 3: Typical Conditions for SNAr with Morpholine

| Substrate | Nucleophile | Solvent | Temperature | Base (optional) |

| 2-Chloro-5-nitrobenzoic acid | Morpholine | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or excess Morpholine | 80-150°C | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) |

| 2-Methoxy-3-X-5-nitrothiophenes | Morpholine | Various solvents | Varied | Not always required |

The choice of solvent and temperature can significantly influence the reaction outcome. Polar aprotic solvents are effective at solvating the cationic species involved in the reaction mechanism.

Coupling Reactions Involving Morpholine and Functionalized Benzoates

The primary method for forging the crucial C-N bond between the morpholine moiety and the benzoate core is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher, classical methods. wikipedia.orgresearchgate.net The reaction typically involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.gov

In the context of synthesizing this compound, the strategy involves reacting morpholine with a suitably functionalized phenyl benzoate precursor, such as phenyl 2-halo-5-nitrobenzoate (where halo is typically Br or Cl). The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orgwuxiapptec.comlibretexts.org

Key parameters for a successful Buchwald-Hartwig amination include the choice of a palladium precursor, a suitable phosphine (B1218219) ligand, a strong, non-nucleophilic base, and an appropriate solvent. numberanalytics.com Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed to facilitate the deprotonation of the amine and promote the catalytic cycle. numberanalytics.com The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. numberanalytics.com

Installation and Derivatization of the 5-Nitro Substituent

The introduction of the nitro group at the 5-position of the benzoate ring is a critical transformation that can be achieved through two main strategies: direct regioselective nitration of a precursor molecule or by the chemical transformation of a pre-existing functional group.

Regioselective Nitration of Benzoate Precursors

Direct nitration is a classic electrophilic aromatic substitution reaction. rsc.org The regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring. stmarys-ca.edulibretexts.org For a precursor like phenyl benzoate, there are two aromatic rings that can undergo nitration. The ester group (-COOPh) is an electron-withdrawing group and a meta-director for the ring it is directly attached to. rsc.orgchegg.com Conversely, the phenoxy group (-OPh) is an electron-donating group and an ortho-, para-director for the other ring. vedantu.com Consequently, nitration of phenyl benzoate preferentially occurs on the activated phenol-derived ring, yielding primarily 4-nitrophenyl benzoate. vedantu.com

To achieve the desired 5-nitro substitution on the benzoic acid portion, two alternative approaches are more viable:

Nitration of a 2-morpholinobenzoate precursor : Starting with phenyl 2-morpholinobenzoate, the morpholino group, being a strongly activating and ortho-, para-directing group, would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position para to itself. This would result in the formation of this compound.

Synthesis from a pre-nitrated starting material : A more controlled approach involves starting with a benzoic acid derivative that already contains the nitro group in the desired position, such as 2-chloro-5-nitrobenzoic acid or 2-bromo-5-nitrobenzoic acid. This intermediate can then be esterified with phenol, followed by a Buchwald-Hartwig coupling with morpholine to replace the halogen atom.

The nitration of substituted benzenes is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the reactive nitronium ion electrophile. rsc.orgstmarys-ca.edu

Functional Group Interconversion from Other Substituents

An alternative to direct nitration is the conversion of another functional group into a nitro group. ub.edufiveable.me The most common and synthetically useful transformation is the oxidation of a primary aromatic amine (-NH₂) to a nitro group (-NO₂). mdpi.comquimicaorganica.org This approach is particularly valuable because the directing effects of amino and nitro groups are opposite; the amino group is an ortho-, para-director, while the nitro group is a meta-director. quimicaorganica.orgreddit.com This allows for synthetic sequences where an amine is used to direct substitution patterns before being converted to a nitro group in a later step.

For the synthesis of the target compound, this would involve the oxidation of a precursor such as phenyl 5-amino-2-(4-morpholinyl)benzoate. A variety of oxidizing agents can accomplish this transformation. mdpi.com

Peroxyacids : Reagents like trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, are powerful oxidants for this purpose. mdpi.comreddit.com Peracetic acid has also been used historically. mdpi.com

Other Oxidants : More modern methods utilize systems like sodium perborate (B1237305) in the presence of a catalyst, or metal-catalyzed oxidations using hydrogen peroxide or tert-butyl hydroperoxide. mdpi.comorganic-chemistry.org For instance, an efficient cobalt-catalyzed protocol using tert-butyl hydroperoxide has been reported for the oxidation of anilines to nitroarenes. organic-chemistry.org

While effective, the oxidation of aromatic amines can sometimes be complicated by side reactions, such as the formation of azoxybenzene (B3421426) intermediates. mdpi.comreddit.com Therefore, careful selection of the oxidant and reaction conditions is necessary to achieve high yields of the desired nitro compound.

Optimization of Reaction Conditions and Process Parameters

The efficiency and success of the synthesis, particularly the key Buchwald-Hartwig amination step, are highly dependent on the careful optimization of several reaction parameters.

Catalyst Selection and Ligand Design

The choice of the palladium catalyst and, more importantly, the associated phosphine ligand, is critical for achieving high yields and reaction rates in the C-N coupling step. numberanalytics.commit.edu The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated ligands that can couple a wide variety of substrates under milder conditions. wikipedia.orgresearchgate.net

Palladium Sources : Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂. wuxiapptec.com These Pd(II) or Pd(0) sources are converted in situ to the active Pd(0) catalytic species. wuxiapptec.comlibretexts.org

Ligand Design : The ligand stabilizes the palladium center and modulates its reactivity. For coupling secondary amines like morpholine, bulky, electron-rich monodentate phosphine ligands are often highly effective. numberanalytics.commit.edu

Biarylphosphines : Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and P(t-Bu)₃ (Tri-tert-butylphosphine) are among the most successful for challenging coupling reactions. numberanalytics.comacs.orgtcichemicals.com Their steric bulk is thought to promote the crucial reductive elimination step and prevent the formation of inactive catalyst dimers. wikipedia.org

Bidentate Ligands : Chelating ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-Bis(diphenylphosphino)ferrocene) were among the first to enable the reliable coupling of primary amines and can also be effective for secondary amines. wikipedia.org

N-Heterocyclic Carbenes (NHCs) : In some cases, NHC ligands have been shown to be effective for the coupling of morpholine with aryl halides, sometimes at very low catalyst loadings. nih.gov

The table below summarizes some catalyst systems used for Buchwald-Hartwig amination.

| Catalyst/Ligand System | Typical Substrates | Key Features |

| Pd(0) / P(o-Tolyl)₃ | Aryl bromides, secondary amines | First-generation catalyst, effective for many standard couplings. wikipedia.org |

| Pd(0) / BINAP or DPPF | Aryl iodides/triflates, primary amines | Bidentate ligands that expanded the reaction scope significantly. wikipedia.org |

| Pd(0) / XPhos | Aryl chlorides/bromides, challenging amines | Highly active, sterically demanding ligand for difficult couplings. numberanalytics.comacs.orgtcichemicals.com |

| Pd(0) / P(t-Bu)₃ | General aryl halides | A general-purpose, electron-rich and bulky ligand. numberanalytics.com |

Solvent Effects and Reaction Medium Engineering

The reaction medium plays a pivotal role in the Buchwald-Hartwig amination, influencing reaction rates, yields, and even product selectivity. numberanalytics.comacs.org

Common Solvents :

Aromatic Hydrocarbons : Toluene and xylenes (B1142099) are frequently used and are often the solvents of choice. acs.orgacsgcipr.orgresearchgate.net

Ethereal Solvents : Dioxane and tetrahydrofuran (B95107) (THF) are also common, as they are polar aprotic solvents that can help solubilize reaction components. numberanalytics.comacs.orgacsgcipr.org

Polar Aprotic Solvents : While effective, solvents like N,N-Dimethylformamide (DMF) can sometimes lead to side reactions. numberanalytics.com

The choice of solvent can strongly affect the solubility of the inorganic base (e.g., NaOt-Bu), which is often poorly soluble in nonpolar solvents like toluene. acs.org This can impact the effective concentration of the base and thus the reaction rate. Studies have shown that even small amounts of water can sometimes accelerate the reaction by improving the solubility of the base. acs.org The product distribution can also be highly dependent on the solvent class; for instance, in one study, m-xylene (B151644) was found to be the optimal solvent for maximizing the yield of the desired product while minimizing side reactions. acs.org

The table below illustrates the impact of different solvents on a model Buchwald-Hartwig reaction.

| Solvent | Polarity | Typical Observations |

| Toluene/Xylene | Nonpolar | Commonly used, good for many systems, though base solubility can be low. acs.orgacsgcipr.org |

| Dioxane | Polar aprotic | Frequently used, generally good performance. acs.orgacsgcipr.org |

| THF | Polar aprotic | Effective, but its lower boiling point limits the reaction temperature. numberanalytics.com |

| DMF / DMAC | Polar aprotic | Can facilitate the reaction but may also promote unwanted side reactions like debromination. numberanalytics.comacs.org |

| Water | Polar protic | Used in specific aqueous micellar catalysis systems. acsgcipr.org |

Optimization often involves screening a panel of solvents and bases to identify the ideal conditions for a specific substrate combination, balancing reaction speed, yield, and purity. researchgate.net

Temperature, Pressure, and Stoichiometric Control

The synthesis of this compound is typically achieved through a two-step process. The first step involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-5-nitrobenzoic acid, with morpholine. This is followed by the esterification of the resulting 2-(4-morpholinyl)-5-nitrobenzoic acid with phenol. Precise control over temperature, pressure, and stoichiometry is crucial for maximizing yield and minimizing side products in both stages.

In the initial SNAr reaction, temperature plays a significant role. The reaction of 2-chloro-5-nitrobenzoic acid with morpholine generally requires elevated temperatures to proceed at a reasonable rate. prepchem.com A common practice is to heat the reaction mixture to reflux. prepchem.com For instance, one procedure describes adding 2-chloro-5-nitrobenzoic acid to morpholine, which results in an exothermic reaction raising the temperature, followed by stirring at reflux temperature for several hours to ensure complete substitution. prepchem.com The pressure for this type of reaction is typically atmospheric.

Stoichiometrically, an excess of the amine (morpholine) is often employed. This serves a dual purpose: it acts as the nucleophile and can also function as the solvent, driving the reaction to completion according to Le Chatelier's principle. In one documented synthesis of the intermediate acid, 20.1 grams of 2-chloro-5-nitrobenzoic acid were reacted with 87 ml of morpholine, a significant molar excess of the amine. prepchem.com

The second step, the esterification of 2-(4-morpholinyl)-5-nitrobenzoic acid with phenol, can be accomplished through various methods, each with its own set of optimal conditions. Traditional Fischer-Speier esterification using a strong acid catalyst and heat is one option, though it can be harsh. Milder methods are often preferred to avoid degradation of the nitro-substituted aromatic ring.

The Mitsunobu reaction, for example, allows for the esterification of benzoic acids with phenols under mild, typically room temperature, conditions. researchgate.net This reaction utilizes a phosphine reagent, like triphenylphosphine (B44618), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The stoichiometry is typically near equimolar for the acid, alcohol (phenol), and reagents. Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (DCC). researchgate.net

Solvent-free esterification catalyzed by titanium dioxide (TiO₂) at room temperature (25°C) presents another alternative. niscpr.res.in In this method, a catalytic amount of TiO₂ is added to a mixture of the carboxylic acid and phenol, with the reaction proceeding with high efficiency without the need for a solvent. niscpr.res.in Stoichiometrically, the acid and phenol are used in equimolar amounts. niscpr.res.in

The following table summarizes the typical reaction parameters for the synthesis:

| Reaction Step | Parameter | Typical Conditions | Rationale |

| Nucleophilic Aromatic Substitution | Temperature | Reflux | To overcome the activation energy for the SNAr reaction. prepchem.com |

| Pressure | Atmospheric | Standard laboratory conditions are sufficient. | |

| Stoichiometry | Excess morpholine | To act as both reactant and solvent, ensuring complete conversion of the starting material. prepchem.com | |

| Esterification (Mitsunobu) | Temperature | -20°C to Room Temperature | Mild conditions to prevent side reactions and degradation. researchgate.net |

| Pressure | Atmospheric | Standard laboratory conditions are sufficient. | |

| Stoichiometry | Near equimolar | To ensure efficient use of reagents. researchgate.net | |

| Esterification (TiO₂ catalyzed) | Temperature | 25°C | Mild, energy-efficient conditions. niscpr.res.in |

| Pressure | Atmospheric | Standard laboratory conditions are sufficient. | |

| Stoichiometry | Equimolar acid and phenol | For optimal conversion with a catalytic amount of TiO₂. niscpr.res.in |

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. rroij.com This involves maximizing reaction efficiency, minimizing waste, and utilizing safer and more sustainable materials. msu.edu

Atom Economy and Reaction Efficiency Maximization

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edu The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

C₇H₄ClNO₄ + C₄H₉NO + C₆H₆O → C₁₇H₁₆N₂O₅ + HCl + H₂O

The atom economy for this two-step process is inherently less than 100% due to the formation of byproducts, namely hydrochloric acid (HCl) in the first step and water (H₂O) in the second (depending on the esterification method).

To maximize reaction efficiency, the choice of synthetic route is critical. Catalytic methods are generally preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste. jetir.org For the esterification step, using a reusable catalyst like TiO₂ would be a greener approach compared to the Mitsunobu reaction, which generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate byproduct. researchgate.netniscpr.res.in

Solvent-Free Synthesis and Alternative Solvent Systems

A major contributor to waste in chemical synthesis is the use of organic solvents. jetir.org Therefore, developing solvent-free synthetic methods or using greener alternative solvents is a primary goal of green chemistry.

For the synthesis of this compound, the first step, the nucleophilic aromatic substitution, can be performed using an excess of morpholine which acts as both a reactant and a solvent. prepchem.com This minimizes the need for an additional organic solvent.

The esterification step offers a clear opportunity for solvent-free synthesis. Research has demonstrated that the esterification of phenols with carboxylic acids can be efficiently carried out in the absence of a solvent using a TiO₂ catalyst at room temperature. niscpr.res.in This approach significantly reduces waste and energy consumption associated with solvent use and removal. When a solvent is used in similar reactions, the yield is often lower than in solvent-free conditions. niscpr.res.in

If a solvent is necessary, the choice of solvent should be guided by its environmental impact, safety, and recyclability. Water is an ideal green solvent, and some nucleophilic aromatic substitutions can be performed in aqueous media. skpharmteco.com Other greener alternatives to traditional volatile organic compounds (VOCs) include ionic liquids and supercritical fluids, although their application to this specific synthesis would require further research.

Renewable Feedstock Utilization and Waste Minimization

The starting materials for the synthesis of this compound, such as 2-chloro-5-nitrobenzoic acid and morpholine, are typically derived from non-renewable petrochemical feedstocks. A long-term goal of green chemistry is to replace these fossil fuel-based starting materials with renewable alternatives derived from biomass. researchgate.net

For instance, there is ongoing research into producing aromatic compounds from lignin (B12514952), a major component of plant biomass. Similarly, bio-based routes to amines are being explored. While direct renewable pathways to the specific precursors for this synthesis may not be commercially viable at present, it represents an important area for future development.

Waste minimization is a core principle of green chemistry. msu.edu In addition to improving atom economy and reducing solvent use, waste can be minimized by designing processes that are less prone to side reactions and byproducts. For example, optimizing the reaction conditions (temperature, stoichiometry) can improve selectivity and reduce the formation of impurities, simplifying purification and reducing waste streams. The use of recyclable catalysts, such as TiO₂, also contributes significantly to waste minimization. niscpr.res.in

The following table summarizes the application of green chemistry principles to this synthesis:

| Green Chemistry Principle | Application to Synthesis | Potential Improvement |

| Atom Economy | The two-step synthesis has an inherent atom economy of less than 100% due to byproduct formation. | Designing a one-pot synthesis or utilizing catalytic routes that minimize byproducts could improve atom economy. |

| Solvent-Free Synthesis | The esterification step can be performed solvent-free using a TiO₂ catalyst. niscpr.res.in The SNAr step can use excess morpholine as a solvent. prepchem.com | Further research into a completely solvent-free process for the entire synthetic sequence. |

| Renewable Feedstocks | Starting materials are typically petroleum-derived. | Exploration of bio-based routes to aromatic nitro compounds and morpholine from sources like lignin and other biomass. researchgate.net |

| Waste Minimization | Use of recyclable catalysts like TiO₂. niscpr.res.in Optimization of reaction conditions to improve selectivity. | Development of more efficient catalytic systems and purification methods that reduce waste generation. |

Advanced Structural Characterization and Conformational Analysis of Phenyl 2 4 Morpholinyl 5 Nitrobenzoate

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

A complete structural characterization would rely on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), High-Resolution Mass Spectrometry (HRMS), and electronic spectroscopy (UV-Vis and Fluorescence).

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution.

¹H NMR: This technique would identify all unique proton environments in the molecule. For phenyl 2-(4-morpholinyl)-5-nitrobenzoate, distinct signals would be expected for the protons on the phenyl ring, the nitro-substituted benzene (B151609) ring, and the morpholine (B109124) ring. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and the spatial relationship between neighboring protons.

¹³C NMR: This would reveal the number of unique carbon atoms and their hybridization state. Signals would be anticipated for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the morpholine ring. The presence of the electron-withdrawing nitro group and the electron-donating morpholine group would significantly influence the chemical shifts of the aromatic carbons.

¹⁵N NMR: Given the presence of two nitrogen atoms (in the morpholine and nitro groups), ¹⁵N NMR could provide direct information about their electronic environments. The chemical shifts would be indicative of the oxidation state and bonding of the nitrogen atoms.

A hypothetical data table for the primary NMR spectral assignments would be structured as follows:

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| Nitroaromatic Ring | |||

| C1 | |||

| ... | |||

| Phenyl Ring | |||

| C'1 | |||

| ... | |||

| Morpholine Ring | |||

| C''1 | |||

| ... | |||

| Nitro Group | |||

| N1 | |||

| Morpholine Group | |||

| N2 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. nih.govrsc.orgresearchgate.netresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are directly connected through a few bonds. nih.gov It would be instrumental in tracing the connectivity within the phenyl, nitroaromatic, and morpholine ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. rsc.org It is vital for connecting the different fragments of the molecule, for instance, linking the phenyl ester group to the nitroaromatic ring and the morpholine group to its attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. nih.gov It is particularly useful for determining the three-dimensional conformation and stereochemistry of the molecule, for example, the relative orientation of the different rings.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Signatures and Molecular Interactions

FTIR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups. esisresearch.orgnih.govnih.gov

FTIR (Fourier-Transform Infrared) Spectroscopy: Would show characteristic absorption bands for the C=O stretching of the ester group, N-O stretching of the nitro group, C-O-C stretching of the morpholine and ester linkages, and various C-H and C=C aromatic vibrations. researchgate.netesisresearch.org

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these functional groups. Often, symmetric vibrations and non-polar bonds provide stronger signals in Raman spectra compared to FTIR. nih.gov

A representative data table for vibrational spectroscopy would look like this:

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~1740 | C=O Stretch (Ester) | FTIR, Raman |

| ~1530, ~1350 | Asymmetric & Symmetric NO₂ Stretch | FTIR, Raman |

| ~1250, ~1100 | C-O Stretch (Ester, Ether) | FTIR |

| ~3100-3000 | Aromatic C-H Stretch | FTIR, Raman |

| ~2950-2850 | Aliphatic C-H Stretch (Morpholine) | FTIR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pathway Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.govkobv.de

Precise Mass Measurement: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (e.g., C₁₇H₁₆N₂O₅ for the neutral molecule).

Fragmentation Analysis: By analyzing the fragments produced upon ionization, one can deduce the connectivity of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the ester bond, loss of the nitro group, and fragmentation of the morpholine ring. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy for Aromatic System Electronic Transitions

These techniques probe the electronic structure of the molecule by examining how it interacts with ultraviolet and visible light. mdpi.comnih.gov

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to π-π* transitions within the aromatic rings. The presence of the nitro and morpholine groups would likely cause shifts in the absorption maxima compared to unsubstituted phenyl benzoate (B1203000).

Fluorescence Spectroscopy: If the molecule is fluorescent, the emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence properties can be sensitive to the molecular environment and conformation. nih.govnih.gov

Solid-State Structural Investigations via X-ray Crystallography

Single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. Although an experimental crystal structure for this compound has not been reported, we can predict its key features based on the analysis of analogous molecules containing morpholine, nitro, and phenyl benzoate moieties.

Crystal Packing and Supramolecular Interactions

The crystal packing of this compound would likely be governed by a combination of weak intermolecular forces. The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Consequently, C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and aromatic or morpholine C-H donors are expected to be significant structure-directing interactions. Similar interactions are observed in the crystal structures of other nitrobenzoate derivatives. researchgate.net

Furthermore, the morpholine ring, with its own oxygen and nitrogen atoms, can participate in various intermolecular contacts. The oxygen atom can act as a hydrogen bond acceptor, while the N-H protons (if any were present) would be donors. In this tertiary amine, the nitrogen is not a hydrogen-bond donor, but the adjacent C-H groups can be.

A hypothetical table of expected supramolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| C-H···O Hydrogen Bond | Aromatic C-H | Nitro O | Formation of chains or sheets |

| C-H···O Hydrogen Bond | Morpholine C-H | Nitro O / Carbonyl O | Cross-linking of primary motifs |

| C-H···O Hydrogen Bond | Aromatic C-H | Morpholine O | Further stabilization of the network |

| π-π Stacking | Phenyl Ring | Nitrobenzoate Ring | Stabilizing the packing in a layered fashion |

Conformational Preferences and Torsional Dynamics in the Crystalline State

The conformation of this compound in the solid state would be a fine balance between intramolecular steric hindrance and the optimization of intermolecular packing forces. The key torsional angles that define the molecular shape are those around the ester linkage and the bond connecting the morpholine ring to the benzoate ring.

The ortho-substitution of the morpholine group next to the benzoate ester creates significant steric hindrance. This would likely force the morpholine ring to be twisted out of the plane of the benzoate ring. Similarly, the phenyl ester group will be twisted relative to the benzoate core. In a study of 2-(1-benzofuran-2-yl)-2-oxoethyl 2-nitrobenzoate, the ortho-nitrophenyl ring was found to be significantly twisted away from the adjacent carbonyl group due to steric repulsion. researchgate.net A similar effect would be anticipated here.

The morpholine ring itself typically adopts a stable chair conformation. The connection to the aromatic ring is equatorial to minimize steric clashes.

The expected key torsional angles are detailed in the following table.

| Torsion Angle (Atoms) | Expected Conformation | Rationale |

| C(benzoate)-C(benzoate)-N-C(morpholine) | Non-coplanar (significant twist) | Steric hindrance between the morpholine ring and the adjacent ester group. |

| C(benzoate)-C(O)-O-C(phenyl) | Non-coplanar | Steric hindrance and electronic effects, typical for phenyl esters. |

| C(O)-O-C(phenyl)-C(phenyl) | Twisted | To minimize steric interactions between the benzoate and phenyl rings. |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. Given the rotational freedom around the ester and C-N bonds, and the various potential hydrogen bonding and stacking interactions, it is highly probable that this compound could exhibit polymorphism. Different crystallization conditions (e.g., solvent, temperature, pressure) could lead to different packing arrangements and molecular conformations, resulting in polymorphs with distinct physical properties. For instance, methyl paraben, a simpler ester, is known to have at least four polymorphic forms. researchgate.net

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, would be a viable strategy for modifying the physicochemical properties of this compound. The hydrogen bond accepting capabilities of the nitro and carbonyl groups, as well as the morpholine oxygen, make this compound a prime candidate for forming co-crystals with hydrogen bond donors, such as carboxylic acids or phenols.

Conformational Analysis in Solution and Gas Phase

The conformational landscape of this compound is expected to be complex in the solution and gas phases, where the constraints of the crystal lattice are absent.

Dynamic NMR Spectroscopy for Intramolecular Rotational Barriers and Equilibria

In solution, the molecule is not static. There will be dynamic rotational processes occurring around the single bonds. Of particular interest are the rotations around the C(benzoate)-N(morpholine) bond and the C(benzoate)-C(O) bond, both of which are expected to have significant energy barriers due to steric hindrance from the ortho-substituent.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the ideal technique to study these rotational dynamics. researchgate.netresearchgate.netcolab.ws By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation becomes comparable to the NMR timescale. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

For this compound, we would expect to see restricted rotation around the C-N bond. Studies on related tertiary aromatic amides have shown that ortho-substitution dramatically increases the rotational barrier around both the N-C(O) and C-C(O) axes. nsf.govresearchwithrutgers.com For example, the rotational barrier around the C-C(O) bond in some ortho-substituted systems can be as high as 19.2 kcal/mol. nsf.gov A similar investigation into the target molecule would likely reveal a substantial barrier to rotation for the morpholine group.

A hypothetical DNMR study could yield the following data:

| Rotational Process | Expected Technique | Predicted Barrier (ΔG‡) (kcal/mol) | Rationale |

| Rotation around C(benzoate)-N(morpholine) | Dynamic 1H or 13C NMR | 10 - 15 | Steric hindrance between the morpholine ring and the ester group. This is analogous to barriers seen in ortho-substituted biphenyls and amides. researchgate.netrsc.orgresearchgate.net |

| Rotation around C(benzoate)-C(O) bond | Dynamic 13C NMR | 14 - 19 | Significant steric repulsion between the ortho-morpholine group and the phenyl ester moiety, similar to ortho-substituted benzamides. nsf.govresearchwithrutgers.com |

Computational and Theoretical Investigations of Phenyl 2 4 Morpholinyl 5 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the geometric, electronic, and spectroscopic properties of molecules. For a compound like phenyl 2-(4-morpholinyl)-5-nitrobenzoate, these methods can provide a foundational understanding of its structure and reactivity.

Density Functional Theory (DFT) is a robust computational method for predicting the properties of medium-sized organic molecules with a favorable balance of accuracy and computational cost.

Geometry Optimization: The initial step in a DFT study involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles. Based on studies of similar substituted benzoates, the geometry is expected to be non-planar. researchgate.net The morpholine (B109124) ring typically adopts a chair conformation. The orientation of the morpholine group relative to the benzoate (B1203000) ring and the twist of the phenyl ester group are critical parameters that would be defined during optimization.

Interactive Data Table: Predicted Geometric Parameters The following table presents predicted bond lengths and angles for key structural features of this compound, based on typical values from DFT calculations on analogous molecules like methyl benzoate and substituted nitrobenzenes. researchgate.netaiinmr.com

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| N-C (Aromatic) Bond Length | ~1.38 Å |

| C-N (Morpholine) Bond Length | ~1.46 Å |

| C-O (Morpholine) Bond Length | ~1.43 Å |

| N-O (Nitro) Bond Length | ~1.22 Å |

| O-C-O (Ester) Bond Angle | ~124° |

| C-N-C (Morpholine) Bond Angle | ~112° |

| O-N-O (Nitro) Bond Angle | ~125° |

Spectroscopic Property Prediction: DFT methods are commonly used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra: Calculated vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The predicted spectrum of this compound would show characteristic peaks for the carbonyl (C=O) stretch (typically around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro (NO₂) group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively), C-N stretching vibrations, and C-O stretching of the ester and morpholine ether linkage. researchgate.net

NMR Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for confirming the molecular structure. aiinmr.com The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the nitro-substituted ring would be expected to appear at a lower field (higher ppm) due to the deshielding effect of the nitro group. aiinmr.com

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide higher accuracy for energetic and spectroscopic properties.

For a molecule of this size, high-level ab initio calculations would likely be used to benchmark the results from more computationally efficient DFT methods. cdnsciencepub.comcdnsciencepub.com For instance, they could be employed to calculate a highly accurate gas-phase acidity or to refine the prediction of subtle electronic effects that influence spectroscopic outcomes. nih.govrsc.org Studies on substituted benzoic acids have shown that ab initio methods can effectively model the influence of substituents on properties like acidity. cdnsciencepub.comnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show:

Negative Potential (Red): The most electron-rich areas would be localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. researchgate.netresearchgate.net These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): Regions of positive potential would be expected around the hydrogen atoms of the aromatic rings.

Intermediate Potential (Green/Yellow): The rest of the molecule, including the carbon framework, would exhibit intermediate potential.

The MEP surface would visually confirm the electronic push-pull system, with the nitro group creating a strong electron-deficient zone on the benzoate ring, which in turn influences the reactivity of the entire molecule. malayajournal.orgasianpubs.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

HOMO: The HOMO represents the ability to donate an electron. In this compound, the HOMO is expected to be predominantly located on the more electron-rich part of the molecule, likely the morpholinyl-substituted benzene (B151609) ring, which can act as an electron donor.

LUMO: The LUMO represents the ability to accept an electron. The LUMO is anticipated to be centered on the electron-deficient nitrobenzoate moiety, specifically the nitro group and the aromatic ring it is attached to. malayajournal.org

HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The push-pull nature of the substituents would likely lead to a relatively small energy gap, indicating a molecule that is electronically active and potentially reactive. malayajournal.org

Interactive Data Table: Predicted FMO Properties The following table provides representative energy values for FMO analysis based on similar nitroaromatic compounds. malayajournal.org

| Parameter | Predicted Value Range |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -2.5 to -3.5 eV |

| HOMO-LUMO Energy Gap | 3.0 to 4.0 eV |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

MD simulations of this compound in different solvents (e.g., water, ethanol, DMSO) would reveal how the solvent environment affects its three-dimensional structure and flexibility. ucl.ac.uk

The morpholine ring is known to be conformationally flexible and can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable. researchgate.net MD simulations would show the frequency and timescale of transitions between these conformations. The polarity of the solvent could influence the preferred conformation of the morpholine ring and the dihedral angles between the aromatic rings. nih.gov For example, in polar solvents, the molecule might adopt a more extended conformation to maximize solvent interactions, particularly through the polar nitro and morpholine groups. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological setting.

Intermolecular Interactions and Solvent Effects

The physicochemical properties and reactivity of this compound in a condensed phase are significantly governed by its intermolecular interactions and the surrounding solvent environment. Computational methods allow for a detailed analysis of these phenomena.

Intermolecular Interactions: The structure of this compound, with its nitro group, morpholine moiety, and phenyl rings, allows for a variety of non-covalent interactions. These include:

Hydrogen Bonding: Although the primary structure lacks strong hydrogen bond donors, the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the morpholine ring, can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with O-H or N-H bonds, hydrogen bonding can play a crucial role in the solvation and crystal packing of the compound.

π-π Stacking: The presence of two phenyl rings facilitates π-π stacking interactions, which are important in crystal engineering and in the stabilization of molecular aggregates in solution.

Dipole-Dipole Interactions: The nitro group and the ester functionality introduce significant dipole moments into the molecule. These dipoles can interact with each other and with the dipoles of solvent molecules, influencing the compound's solubility and orientation in a solvent matrix.

Solvent Effects: The choice of solvent can dramatically alter the electronic structure and reactivity of a solute. For this compound, solvent effects can be studied computationally using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the bulk effects of a solvent on properties like conformational stability and reaction energetics. For a polar molecule like this compound, moving from a nonpolar to a polar solvent is expected to stabilize charge-separated states, which can influence reaction pathways, such as hydrolysis.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This allows for a detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. For instance, in aqueous solution, explicit water molecules can be modeled to understand their direct participation in reaction mechanisms, for example, by acting as a nucleophile or a proton shuttle in hydrolysis.

Studies on related nitroaromatic compounds have shown that solvent polarity can influence the twist angle of the nitro group relative to the benzene ring, which in turn affects the electronic properties and reactivity of the molecule.

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transient intermediates and transition states that are often difficult to observe experimentally.

Reaction Pathway Mapping and Transition State Characterization

A key chemical transformation for an ester like this compound is hydrolysis, which can proceed through different pathways (e.g., acid-catalyzed, base-catalyzed, or neutral). Computational methods can map the potential energy surface for these reactions.

For the base-catalyzed hydrolysis of this compound, a plausible mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This would proceed through the following key steps:

Formation of a Tetrahedral Intermediate: The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is typically a high-energy species.

Transition State 1 (TS1): The formation of the tetrahedral intermediate proceeds through a transition state where the C-O bond with the hydroxide ion is partially formed and the C=O double bond is partially broken.

Collapse of the Intermediate: The tetrahedral intermediate can then collapse to form the products. This involves the cleavage of the bond to the phenoxy leaving group.

Transition State 2 (TS2): The breakdown of the intermediate to form the carboxylate and the phenoxide ion occurs via a second transition state.

Computational calculations, often using Density Functional Theory (DFT), can be used to locate the geometries of the reactants, intermediates, transition states, and products. Frequency calculations are then performed to characterize these structures. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Determination for Proposed Chemical Transformations

Once the stationary points on the potential energy surface have been identified and characterized, an energy profile for the reaction can be constructed. This profile plots the relative energies of the reactants, intermediates, transition states, and products along the reaction coordinate.

The energy profile provides crucial information about the kinetics and thermodynamics of the reaction:

Activation Energy (Ea): The height of the energy barrier (the difference in energy between the reactants and the highest energy transition state) determines the reaction rate. A higher activation energy corresponds to a slower reaction. For a multi-step reaction, the step with the highest activation energy is the rate-determining step. youtube.com

Reaction Enthalpy (ΔH): The difference in energy between the products and the reactants indicates whether the reaction is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0). chemguide.co.uk

For the hydrolysis of this compound, the energy profile would reveal the relative energies of the two transition states and the tetrahedral intermediate. This would allow for a determination of whether the formation or the breakdown of the intermediate is the rate-limiting step of the reaction. Computational studies on the hydrolysis of other benzoate esters have shown that the mechanism can involve one or more intermediate steps, and the energy profile is essential for distinguishing between these possibilities. tdl.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Basis)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest, such as reactivity, solubility, or toxicity. mdpi.com The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure.

The development of a QSPR model involves several key steps:

Data Set Selection: A diverse set of molecules with known property values is required. For a study involving this compound, this would ideally include a series of related nitrobenzoate esters with variations in the substituent groups.

Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be classified into several categories:

0D descriptors: Atom counts, molecular weight.

1D descriptors: Constitutional descriptors (e.g., number of specific functional groups).

2D descriptors: Topological indices that describe the connectivity of atoms.

3D descriptors: Geometrical properties such as molecular volume and surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, orbital energies (HOMO, LUMO), and atomic charges. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, neural networks), are used to build a mathematical model that relates the descriptors to the property of interest. mdpi.comnih.gov

Model Validation: The predictive power of the QSPR model must be rigorously validated using both internal (e.g., cross-validation) and external (using a separate test set of molecules) validation techniques. semanticscholar.org

For this compound, a QSPR model could be developed to predict its rate of hydrolysis based on a set of calculated molecular descriptors. For example, descriptors related to the electronic properties of the carbonyl carbon and the stability of the phenoxide leaving group would likely be important. The theoretical basis of such a model lies in the Hammett equation and its extensions, which postulate a linear free-energy relationship between the rate or equilibrium constant of a reaction and the electronic properties of the substituents. Computational studies have successfully established correlations between calculated parameters, like the Mulliken charge on the carbonyl carbon, and the reaction rates of ester hydrolysis. semanticscholar.org

Reactivity and Mechanistic Studies of Phenyl 2 4 Morpholinyl 5 Nitrobenzoate

Hydrolysis and Ester Cleavage Reactions

The ester functionality in phenyl 2-(4-morpholinyl)-5-nitrobenzoate is a primary site for hydrolytic cleavage, a reaction that can be catalyzed by acids, bases, or enzymes. The electronic environment of the carbonyl group, influenced by both the morpholino and nitro substituents, plays a crucial role in the kinetics and mechanisms of these reactions.

The kinetics of this reaction are anticipated to be influenced by the electronic effects of the substituents on the benzoyl ring. However, the opposing effects of the electron-donating morpholino group and the electron-withdrawing nitro group make a precise prediction of the rate without experimental data challenging. Generally, electron-withdrawing groups facilitate hydrolysis by stabilizing the transition state leading to the tetrahedral intermediate, while electron-donating groups can have a retarding effect. The hydrolysis of related compounds like 4-nitrophenyl β-D-glucoside has been shown to undergo specific acid-catalyzed hydrolysis at low pH. amazonaws.com

Base-catalyzed hydrolysis of esters, also known as saponification, typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the phenoxide leaving group, to form the carboxylate salt of 2-(4-morpholinyl)-5-nitrobenzoic acid.

The rate of base-catalyzed hydrolysis is significantly influenced by the substituents on the benzoyl ring. Studies on the alkaline hydrolysis of substituted phenyl benzoates have demonstrated that electron-withdrawing groups enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon and stabilizing the developing negative charge in the transition state. researchgate.netchemrxiv.org The strong electron-withdrawing nature of the nitro group in the para position to the ester linkage in this compound is expected to make the carbonyl carbon highly susceptible to nucleophilic attack, leading to a relatively fast rate of hydrolysis under basic conditions. The reaction is expected to follow second-order kinetics, being first order in both the ester and the hydroxide ion. chemrxiv.org

Table 1: Expected Relative Rates of Base-Catalyzed Hydrolysis for Substituted Phenyl Benzoates

| Substituent on Benzoyl Ring | Expected Relative Rate | Rationale |

| -NO₂ (para) | High | Strong electron-withdrawing group, increases electrophilicity of carbonyl carbon. chemrxiv.org |

| -H | Moderate | Reference compound. |

| -OCH₃ (para) | Low | Electron-donating group, decreases electrophilicity of carbonyl carbon. |

This table presents a qualitative prediction based on established principles of substituent effects in ester hydrolysis.

The potential for enzymatic hydrolysis of this compound would depend on the specificity of the enzyme . Esterases, such as lipases and proteases, are known to catalyze the hydrolysis of a wide range of ester substrates. semanticscholar.org For instance, trypsin, a serine protease, has been shown to hydrolyze 4-nitrophenyl benzoate (B1203000) esters. semanticscholar.org The mechanism of enzymatic hydrolysis often involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, which facilitates the nucleophilic attack on the ester's carbonyl carbon. semanticscholar.org

The efficiency of enzymatic hydrolysis would be determined by how well the substrate, this compound, fits into the active site of the enzyme and the electronic compatibility between the substrate and the catalytic residues. The presence of the bulky morpholino group and the polar nitro group would be significant factors in substrate binding and recognition. Without specific experimental studies, it is difficult to predict which enzymes, if any, would effectively hydrolyze this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitro-Substituted Benzoyl Ring

The presence of a strongly electron-withdrawing nitro group on the benzoyl ring activates it towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org This provides a pathway for the displacement of a suitable leaving group from the aromatic ring by a nucleophile.

In the case of this compound, the most likely leaving group in an SNAr reaction would be the morpholino group, assuming the reaction conditions favor its departure over hydrolysis of the ester. The nitro group, being a powerful activating group, stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack. wikipedia.org

Table 2: Potential Nucleophiles for SNAr Reactions with this compound

| Nucleophile | Expected Product (assuming morpholino is the leaving group) |

| Methoxide (CH₃O⁻) | Phenyl 2-methoxy-5-nitrobenzoate |

| Thiophenoxide (C₆H₅S⁻) | Phenyl 2-(phenylthio)-5-nitrobenzoate |

| Ammonia (NH₃) | Phenyl 2-amino-5-nitrobenzoate |

| Aniline (C₆H₅NH₂) | Phenyl 2-(phenylamino)-5-nitrobenzoate |

This table illustrates hypothetical products based on the general principles of SNAr reactions.

The regioselectivity of SNAr reactions is primarily dictated by the position of the electron-withdrawing groups. Nucleophilic attack is favored at positions ortho and para to the nitro group, as this allows for the direct delocalization of the negative charge of the Meisenheimer complex onto the nitro group. libretexts.org In this compound, the morpholino group is ortho to the nitro group, making this position highly activated for nucleophilic attack.

Steric effects can also play a significant role. numberanalytics.com The bulky morpholino group may sterically hinder the approach of a large nucleophile to the C2 position. However, the strong electronic activation provided by the para nitro group is often the dominant factor. The electronic nature of the nucleophile and the substituents on the aromatic ring are critical in determining the reaction's feasibility and rate. nih.gov The interplay between steric hindrance from the morpholino group and the powerful electronic activation from the nitro group would be a key area of investigation for this specific molecule.

Influence of the Morpholinyl Group on SNAr Reactivity

The reactivity of the aromatic ring in this compound towards nucleophilic aromatic substitution (SNAr) is primarily dictated by the powerful electron-withdrawing nature of the nitro group (-NO₂) positioned para to the ester linkage. SNAr reactions proceed via a Meisenheimer complex, an anionic intermediate whose stability is crucial for the reaction to occur. numberanalytics.comnumberanalytics.com Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, are essential as they delocalize the negative charge of this intermediate, thereby lowering the activation energy of the reaction. numberanalytics.comchemrxiv.orgnih.gov

In this specific molecule, the phenyl ester acts as the leaving group. The nitro group at position 5 is meta to the morpholinyl substituent at position 2. The influence of the morpholinyl group on the SNAr reactivity is multifaceted, arising from a combination of inductive and resonance effects.

Inductive Effect (-I): The morpholinyl group contains two electronegative atoms, nitrogen and oxygen. The oxygen atom, in particular, exerts a significant electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom and, by extension, the aromatic ring. pdx.eduvaia.com This inductive withdrawal of electron density from the ring should, in principle, make the ring more electrophilic and thus more susceptible to nucleophilic attack, thereby activating it towards SNAr.

Resonance Effect (+M): The nitrogen atom of the morpholine (B109124) ring possesses a lone pair of electrons that can be delocalized into the aromatic π-system. This donation of electron density into the ring is a resonance effect. Typically, electron-donating resonance effects increase the electron density on the aromatic ring, which would deactivate it towards nucleophilic attack. libretexts.org

Reactions Involving the Morpholine Moiety

The morpholine moiety contains a secondary amine nitrogen atom which imparts basic properties to the molecule. The lone pair of electrons on this nitrogen can accept a proton, allowing the compound to act as a Brønsted-Lowry base. The basicity of the morpholine nitrogen is significantly influenced by the electronic properties of the morpholine ring itself, particularly the presence of the oxygen atom.

The pKa of the conjugate acid of morpholine is approximately 8.5. nih.govkyoto-u.ac.jp This indicates that morpholine is a moderately weak base. Its basicity is notably lower than that of piperidine, a similar six-membered cyclic amine without the oxygen atom, whose conjugate acid has a pKa of about 11.1. vaia.com The difference in basicity is attributed to the inductive effect of the oxygen atom in the morpholine ring. Oxygen is more electronegative than carbon, and it withdraws electron density from the surrounding atoms, including the nitrogen. pdx.eduvaia.com This reduces the electron density on the nitrogen atom, making its lone pair less available for donation to a proton and thereby decreasing its basicity compared to piperidine. pdx.edu

In the context of this compound, the morpholine nitrogen will readily undergo protonation in acidic media to form a morpholinium ion. The equilibrium between the neutral and protonated forms is dependent on the pH of the solution.

| Amine | Structure | pKa of Conjugate Acid | Reference |

| Piperidine |  | ~11.1 | pdx.eduvaia.com |

| Morpholine |  | ~8.5 | pdx.edunih.govkyoto-u.ac.jp |

| Pyrrolidine |  | ~11.3 |

Note: pKa values can vary slightly depending on the source and experimental conditions.

The nitrogen atom of the morpholine ring functions as a potent nucleophile, enabling it to participate in N-alkylation and N-acylation reactions. These are characteristic reactions of secondary amines.

N-Alkylation: The morpholine nitrogen can react with alkylating agents, such as alkyl halides, via a nucleophilic substitution (S_N2) mechanism. wikipedia.org This reaction leads to the formation of N-alkylmorpholinium salts. If a tertiary amine is formed, it can be further alkylated to produce a quaternary ammonium (B1175870) salt, although this is not possible for the already N-substituted morpholine in the parent compound unless the aryl bond is cleaved. The reaction is typically carried out in a suitable solvent, and a base may be used to neutralize the acid formed if the starting material is a morpholinium salt. chemrxiv.orgresearchgate.netgoogle.com

N-Acylation: The morpholine nitrogen readily attacks the electrophilic carbonyl carbon of acylating agents like acyl chlorides and acid anhydrides. unizin.orgchemguide.co.uk This proceeds through a nucleophilic acyl substitution mechanism, specifically a nucleophilic addition-elimination pathway. libretexts.orgyoutube.com The reaction results in the formation of a stable N-acylmorpholine (an amide). Typically, the reaction with an acyl chloride is performed in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct. youtube.com

| Reaction Type | Reagent Example | Product Type | General Reaction Scheme |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylmorpholinium Salt |  |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylmorpholine (Amide) |  |

Note: Schemes are generalized representations.

The morpholine ring is a saturated heterocycle and is generally considered to be chemically stable under many reaction conditions. However, under specific and often forcing conditions, it can undergo degradation or ring-opening.

Oxidative Cleavage: Strong oxidizing agents can lead to the degradation of the morpholine ring. Biological degradation pathways, for instance by Mycobacterium species, have been shown to proceed via enzymatic hydroxylation followed by C-N bond cleavage, leading to intermediates like 2-(2-aminoethoxy)acetate. nih.gov This suggests that the C-N bonds are susceptible to cleavage under specific oxidative enzymatic conditions.

Acid-Catalyzed Ring-Opening: While the ring is stable to simple protonation, derivatives of morpholine, such as morpholin-2-ones, can undergo acid-catalyzed ring-opening polymerization. acs.orgacs.org Studies on N-[(morpholine)methylene]-daunorubicin have shown that the degradation via hydrolysis is catalyzed by both specific acid and base catalysis, although this involves an exocyclic methylene (B1212753) group. nih.gov For the unsubstituted morpholine ring, harsh acidic conditions and high temperatures could potentially promote ring-opening pathways, though this is not a common transformation.

High-Temperature Degradation: Research on the N-alkylation of morpholine with alcohols at high temperatures (above 220 °C) has noted a decrease in product selectivity due to the onset of ring-opening side reactions. researchgate.net

Reductive Cleavage: While less common, certain powerful reducing conditions could potentially lead to the cleavage of the C-O or C-N bonds within the ring, although this typically requires specialized catalysts or reagents.

| Condition | Pathway | Result | Reference |

| Microbial Action | Enzymatic C-N Cleavage | Ring-opened intermediates | nih.govresearchgate.net |

| Strong Acid/Catalyst | Acid-catalyzed Hydrolysis/Polymerization | Ring-opened polymers (for derivatives) | acs.orgacs.orgnih.gov |

| High Temperature | Thermal Decomposition | Ring-opening side products | researchgate.net |

Reduction Chemistry of the Nitro Group

The nitro group on the phenyl ring is a versatile functional group that can be selectively reduced to several different oxidation states, most notably an amine, a hydroxylamine (B1172632), or a dimeric azoxy compound. acs.orgthieme-connect.de The choice of reducing agent and reaction conditions is critical to achieve chemoselectivity, especially in a multifunctional molecule like this compound, which also contains an ester and a tertiary amine.

Reduction to Amine: The complete reduction of the nitro group to a primary amine (aniline derivative) is a common and synthetically valuable transformation. youtube.com

Catalytic Hydrogenation: Reagents such as H₂ gas with a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective. nih.gov Care must be taken as these conditions can sometimes cleave benzyl (B1604629) esters or reduce other susceptible groups, though phenyl esters are generally stable.

Metal-Acid Systems: A classic and highly chemoselective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). acs.org Tin(II) chloride (SnCl₂) in concentrated HCl is a particularly mild and effective reagent for selectively reducing aromatic nitro groups in the presence of other reducible functionalities like esters or nitriles.

Reduction to Hydroxylamine: The partial reduction of a nitro group to a hydroxylamine is an intermediate step on the pathway to the amine. acs.orgnih.gov Isolating the hydroxylamine requires milder and more controlled reaction conditions.

Metal-Based Reagents: The use of zinc dust in the presence of a neutral salt like ammonium chloride (NH₄Cl) in an aqueous or alcoholic solution is a standard method for preparing aryl hydroxylamines from nitroarenes. mdpi.com

Catalytic Methods: Specific catalytic systems, such as rhodium on carbon with hydrazine (B178648) or silver nanoparticles with sodium borohydride (B1222165), have been developed for the selective reduction to hydroxylamines. nih.gov

Reduction to Azoxy Derivatives: The formation of azoxy compounds involves the reductive coupling of two nitroarene molecules. This typically occurs through the condensation of a nitroso and a hydroxylamine intermediate, both of which are formed in situ during the reduction. researchgate.netnih.gov

Alkaline Reductions: Mild reducing agents in alkaline or neutral conditions, such as glucose in a basic solution or sodium arsenite, have been historically used.

Catalytic/Enzymatic Methods: Modern methods include the use of specific enzyme systems, like nitroreductases, which can be tuned to favor the formation of azoxy compounds over amines. researchgate.netnih.gov Certain catalytic systems using sodium borohydride or other hydrides under controlled conditions can also lead to azoxyarenes as the major product. The synthesis can also be achieved via the dimerization of nitroso compounds or the oxidation of anilines. tandfonline.comacs.org

| Target Product | Product Structure | Typical Reagents/Conditions | Reference(s) |

| Amine | Ar-NH₂ | H₂/Pd/C; Fe/HCl; SnCl₂/HCl | acs.orgyoutube.comnih.gov |

| Hydroxylamine | Ar-NHOH | Zn/NH₄Cl; Ag/TiO₂ with NaBH₄ | thieme-connect.demdpi.comnih.gov |

| Azoxy Compound | Ar-N=N⁺(-O⁻)-Ar | Nitroreductase enzymes; specific catalytic systems | researchgate.netnih.govacs.org |

Chemoselectivity in the Presence of Ester and Morpholine Moieties

The reactivity of this compound is governed by the interplay of its three key functional groups: the electron-withdrawing nitro group, the hydrolyzable phenyl ester, and the basic morpholine ring. The chemoselectivity of reactions involving this compound is highly dependent on the reaction conditions, including the nature of the reagents, solvent, and temperature.

The morpholine moiety, being a secondary amine, is basic and nucleophilic. It can readily react with acids to form a morpholinium salt. Under electrophilic conditions, the nitrogen atom of the morpholine ring is a primary site of attack.

The phenyl ester group is susceptible to nucleophilic acyl substitution. Hydrolysis, either acid- or base-catalyzed, will cleave the ester bond to yield 2-(4-morpholinyl)-5-nitrobenzoic acid and phenol (B47542). The rate of this hydrolysis can be influenced by the electronic effects of the substituents on the phenyl ring. For instance, studies on the hydrolysis of substituted nitrophenyl benzoate esters have provided insights into the electronic effects on reaction rates. semanticscholar.org

The nitro group is a strong deactivating group, making the benzene (B151609) ring electron-deficient. This deactivation directs incoming electrophiles to the meta position relative to the nitro group. However, the presence of the ortho-morpholinyl group, which is an activating group, complicates the regioselectivity of electrophilic aromatic substitution.